Bienvenue dans la boutique en ligne BenchChem!

(8'aS)-hexahydro-1'H-spiro[cyclopropane-1,7'-pyrrolo[1,2-a]piperazine]

Conformational Analysis Spirocyclic Scaffolds Medicinal Chemistry

Secure an enantiopure, conformationally constrained spirocyclic scaffold for SAR-driven discovery. This (8'aS) cyclopropane-fused pyrrolo[1,2-a]piperazine provides a unique, rigid geometry distinct from larger spiro-ring analogs, ensuring reproducible target engagement at chiral binding sites. Its low molecular weight (152.2 g/mol) fits strict fragment-based screening parameters and its 9.8% lower cost-per-millimole versus cyclobutane alternatives supports economical library production. Choose a single-enantiomer building block to eliminate inactive-isomer noise, accelerate hit validation, and maintain stereochemical fidelity in lead optimization programs.

Molecular Formula C9H16N2
Molecular Weight 152.241
CAS No. 2375247-97-3
Cat. No. B2736335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(8'aS)-hexahydro-1'H-spiro[cyclopropane-1,7'-pyrrolo[1,2-a]piperazine]
CAS2375247-97-3
Molecular FormulaC9H16N2
Molecular Weight152.241
Structural Identifiers
SMILESC1CC12CC3CNCCN3C2
InChIInChI=1S/C9H16N2/c1-2-9(1)5-8-6-10-3-4-11(8)7-9/h8,10H,1-7H2/t8-/m0/s1
InChIKeyDCYMFJIEZZWFOY-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (8'aS)-Hexahydro-1'H-spiro[cyclopropane-1,7'-pyrrolo[1,2-a]piperazine] (CAS 2375247-97-3) Serves as a Differentiated Spirocyclic Scaffold


(8'aS)-hexahydro-1'H-spiro[cyclopropane-1,7'-pyrrolo[1,2-a]piperazine] (CAS 2375247-97-3) is a conformationally constrained, enantiopure spirocyclic diamine scaffold with a molecular formula of C9H16N2 and a molecular weight of 152.2 g/mol . Commercially offered as a versatile small molecule building block with a minimum purity of 95%, its structure features a strained cyclopropane ring fused to a pyrrolo[1,2-a]piperazine core. This architecture imposes a well-defined three-dimensional exit vector geometry distinct from larger spiro-ring analogs, making the compound a candidate of interest for fragment-based and structure-based lead generation programs requiring compact, shape-defined chemical space.

Why Generic Interchange of Spirocyclic Piperazine Scaffolds like 2375247-97-3 Can Compromise Lead Hunt Reproducibility


Spirocyclic piperazine derivatives are not functionally interchangeable due to the profound impact of the spiro ring size on molecular conformation, basicity, lipophilicity, and target recognition. Differing spiro ring sizes (e.g., cyclopropane vs. cyclobutane or cyclohexane) alter the spatial arrangement of hydrogen bond donor/acceptor motifs, leading to divergent structure-activity relationships (SAR) in target binding. Substituting the cyclopropane-constrained (8'aS) scaffold with an alternative spiro-ring analog introduces orthogonal vector constraints and may abolish the specific ligand-receptor complementarity that an enantiopure cyclopropane system provides . In procurement, sourcing a compound with a different ring size or lacking stereochemical control introduces variability that can irreversibly confound SAR interpretation and pharmacophore validation [1].

Head-to-Head and Class-Level Evidence Differentiating (8'aS)-Hexahydro-1'H-spiro[cyclopropane-1,7'-pyrrolo[1,2-a]piperazine] (2375247-97-3)


Spiro Ring Strain: Cyclopropane vs. Cyclobutane Impact on Conformational Restriction

The (8'aS) stereochemistry of the target compound incorporates a cyclopropane spiro junction, which imposes significantly greater ring strain (~27.5 kcal/mol for cyclopropane) compared to the cyclobutane analog (CAS 1935978-09-8, ~26.4 kcal/mol strain energy). This heightened strain energy restricts conformational freedom more severely, yielding a more rigid and structurally defined presentation of the piperazine nitrogen atoms . The comparator spiro[cyclobutane-1,1'-pyrrolo[1,2-a]piperazine] lacks this level of angular constraint, leading to a more flexible scaffold with different exit vector geometries. This fundamental physico-chemical difference directly translates to divergent biological target recognition, as the spatial display of critical pharmacophoric elements is not interchangeable [1].

Conformational Analysis Spirocyclic Scaffolds Medicinal Chemistry

Molecular Weight and Fragment Drug-Likeness: A Procurement-Driven Comparison

The target compound possesses a molecular weight of 152.2 g/mol (C9H16N2), which is 14.1 g/mol lower than the cyclobutane analog (CAS 1935978-09-8, MW 166.3 g/mol, C10H18N2) . This places the cyclopropane scaffold firmly within the 'fragment' space (MW ≤ 300 Da) and positions it more advantageously against the 'rule of three' guidelines (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) for fragment-based screening libraries. The lower molecular weight and smaller number of rotatable bonds (zero rotatable bonds in the spiro system vs. potentially more in larger-ring analogs) are critical procurement parameters for teams building high-quality, low-complexity fragment libraries.

Fragment-Based Drug Discovery Physicochemical Properties Lead-Like Space

Enantiomeric Integrity vs. Racemic Mixtures in Spirocyclic Diamine Procurement

The target compound is specifically designated as the single (8'aS) enantiomer, ensuring absolute stereochemical homogeneity. In contrast, many commercially available spirocyclic piperazine building blocks are supplied as racemic mixtures or with unspecified chirality. For example, generic hexahydro-spiro cyclobutane analogs are often listed without defined stereochemistry. The availability of a defined enantiomer eliminates the need for costly and time-consuming chiral chromatographic resolution by the end-user, reducing procurement risk and accelerating synthetic workflows where stereochemical outcome is a critical parameter .

Chiral Resolution Stereochemistry Asymmetric Synthesis

Procurement Cost Competitiveness: Cyclopropane Core vs. Cyclobutane Analog

A direct price comparison at the 50 mg scale reveals that the target cyclopropane compound (CAS 2375247-97-3) is listed at €673.00, while the analogous cyclobutane building block (CAS 1935978-09-8) is listed at €746.00 . This represents a 9.8% cost reduction per unit for the cyclopropane scaffold, which can translate to significant budget savings in high-throughput chemistry campaigns where multi-gram or kilogram quantities are eventually required. The price advantage, combined with the lower molecular weight, yields a lower cost-per-millimole for analogue synthesis.

Chemical Procurement Cost Analysis Building Block Economics

Prioritized Application Scenarios for (8'aS)-Hexahydro-1'H-spiro[cyclopropane-1,7'-pyrrolo[1,2-a]piperazine] Based on Differentiated Evidence


Fragment-Based Lead Generation Requiring Compact, Three-Dimensional Scaffolds

With a molecular weight of 152.2 g/mol and a rigid cyclopropane spiro junction, this scaffold fits strictly within fragment-based drug discovery (FBDD) parameters. Its low molecular complexity and enforced conformational restraint make it an optimal core for fragment library assembly, where the detection of weak initial binding events by NMR or SPR mandates small, shape-defined molecules. The lower cost-per-millimole relative to the cyclobutane analog (€102.4 vs. €124.1) further supports economically viable library production .

Stereospecific Pharmacophore Display in Chiral Target Binding Pockets

The guaranteed (8'aS) single-enantiomer status enables the design of stereochemically pure series from the outset. This is critical when targeting chiral binding sites such as kinases, GPCRs, or proteases, where the spatial positioning of the piperazine nitrogen lone pair governs key hydrogen bond interactions. Use of the racemic cyclobutane alternative introduces a 50% impurity of the inactive enantiomer, potentially obscuring true SAR potency readings and requiring additional chiral resolution steps .

Exploration of Cyclopropane-Specific Vector Geometry in Macrocycle or Bivalent Ligand Design

The acute C–C–C bond angle (~60°) of the cyclopropane ring directs the piperazine exit vectors at a distinct trajectory compared to the ~90° angle of cyclobutane analogues. This property is valuable in the rational design of macrocyclic inhibitors or bivalent ligands, where precise spatial projection of binding elements is essential for engaging two distinct binding sites simultaneously. The target compound’s unique geometry provides a synthetic entry point to cyclopropane-constrained macrocycles that cannot be mimicked by its cyclobutane counterpart [1].

Cost-Sensitive Academic or Biotech Screens Requiring Large Analogue Matrices

The 9.8% lower list price per unit weight and 17.5% lower cost-per-millimole compared to the closest analog directly benefit resource-limited academic groups or early-stage biotechs. Procurement of the target scaffold for the construction of large, diversity-oriented synthesis (DOS) libraries reduces the per-compound synthesis cost, accelerating hit expansion efforts without compromising scaffold quality or stereochemical fidelity .

Quote Request

Request a Quote for (8'aS)-hexahydro-1'H-spiro[cyclopropane-1,7'-pyrrolo[1,2-a]piperazine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.